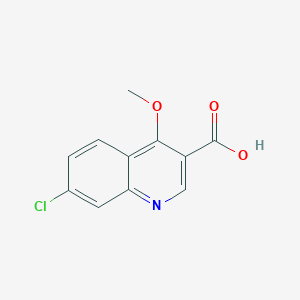

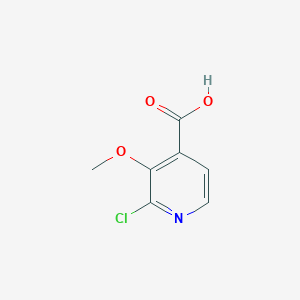

7-Chloro-4-methoxyquinoline-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Chloro-4-methoxyquinoline-3-carboxylic acid is a chemical compound with the molecular formula C11H8ClNO3 and a molecular weight of 237.64 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: COC1=C2C=CC(=CC2=NC=C1C(=O)O)Cl . This indicates the presence of a methoxy group (OCH3), a carboxylic acid group (COOH), and a chlorine atom (Cl) on the quinoline ring.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 237.64 and a molecular formula of C11H8ClNO3 . Additional properties such as melting point, boiling point, and solubility would require further experimental determination.Wissenschaftliche Forschungsanwendungen

Photolabile Precursors for Carboxylic Acids

"7-Chloro-4-methoxyquinoline-3-carboxylic acid" and its derivatives are explored for their role as photolabile precursors. These compounds are useful in generating carboxylic acids upon photolysis, offering a controlled release mechanism for neuroactive amino acids. Electron-donating substituents, such as methoxy groups, have been shown to significantly improve photolysis efficiency, indicating their potential in photochemical applications (Papageorgiou & Corrie, 2000).

Catalytic Reduction of Azaaromatic Compounds

Research on the catalytic reduction of nitroarenes and azaaromatic compounds, including those with methoxy substituents like "this compound," has been conducted using formic acid in the presence of a ruthenium catalyst. This method has been successful in converting various nitroarenes to aminoarenes and heterocyclic compounds such as quinoline to their reduced forms, demonstrating the compound's utility in chemical synthesis and pharmaceutical manufacturing (Watanabe et al., 1984).

Synthesis and Antimicrobial Study

"this compound" serves as a starting point for synthesizing a variety of fluoroquinolone-based 4-thiazolidinones. These derivatives have been synthesized and tested for their antimicrobial properties, indicating the compound's relevance in the development of new antibacterial agents (Patel & Patel, 2010).

Metal Ion Complexation and Antibacterial Activity

The complexation properties of methoxyquinolones, related to "this compound," with transition metal ions have been studied for their influence on the antibacterial activity of these compounds. Understanding the formation constants and partition coefficients of these complexes helps elucidate the mechanism of action of quinolone antibiotics, contributing to the development of more effective antibacterial drugs (Bailey et al., 1984).

Zukünftige Richtungen

The future directions for research on 7-Chloro-4-methoxyquinoline-3-carboxylic acid could include exploring its potential applications in proteomics research , studying its synthesis and reactivity, and investigating its physical and chemical properties. Further studies could also focus on its safety profile and potential hazards.

Eigenschaften

IUPAC Name |

7-chloro-4-methoxyquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3/c1-16-10-7-3-2-6(12)4-9(7)13-5-8(10)11(14)15/h2-5H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEXJTULRRRAXCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CC(=CC2=NC=C1C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[2-hydroxy-3-(1-oxoisoquinolin-2-yl)propyl]acetamide](/img/structure/B2981764.png)

![N-[2-(3-Chlorophenyl)-2-methoxypropyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2981765.png)

![7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2981767.png)

![5-((2,4-Dichlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2981768.png)

![2-hydroxy-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide](/img/structure/B2981776.png)

![1-(3-chloro-4-methylphenyl)-5-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2981777.png)

![benzo[b]thiophen-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2981780.png)

![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2981786.png)